4,6-Dimethyltriazolo[1,5-b]pyridazine

Catalog No.
S13617495
CAS No.
M.F
C7H8N4
M. Wt
148.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethyltriazolo[1,5-b]pyridazine

Product Name

4,6-Dimethyltriazolo[1,5-b]pyridazine

IUPAC Name

4,6-dimethyltriazolo[1,5-b]pyridazine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-5-3-6(2)9-11-7(5)4-8-10-11/h3-4H,1-2H3

InChI Key

BCCHDJFWZYQIES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=CN=N2)C

4,6-Dimethyltriazolo[1,5-b]pyridazine is a heterocyclic compound that incorporates a triazole moiety fused to a pyridazine ring. This compound is characterized by its unique structural framework, which consists of a five-membered triazole ring linked to a six-membered pyridazine ring. The presence of two methyl groups at the 4 and 6 positions of the pyridazine contributes to its chemical properties and biological activity. Heterocycles like 4,6-Dimethyltriazolo[1,5-b]pyridazine are significant in medicinal chemistry due to their diverse pharmacological profiles.

The chemical reactivity of 4,6-Dimethyltriazolo[1,5-b]pyridazine is influenced by its functional groups and ring structure. Reactions typically involve:

  • Nucleophilic substitutions: The nitrogen atoms in the triazole and pyridazine rings can participate in nucleophilic attacks, making them susceptible to substitution reactions.
  • Cyclization reactions: The compound can undergo cyclization under specific conditions, leading to the formation of various derivatives.
  • Electrophilic aromatic substitutions: The aromatic nature of the pyridazine allows for electrophilic substitution reactions, which can modify the compound's properties.

The biological activity of 4,6-Dimethyltriazolo[1,5-b]pyridazine has been explored in various studies. Compounds within this class have shown potential as:

  • Antimicrobial agents: Some derivatives exhibit activity against bacteria and fungi.
  • Antitumor agents: Research indicates that certain modifications can enhance anticancer properties.
  • CNS-active compounds: The unique structure may contribute to effects on the central nervous system, making it a candidate for neuropharmacological studies.

Several methods have been developed for synthesizing 4,6-Dimethyltriazolo[1,5-b]pyridazine:

  • Condensation reactions: Utilizing hydrazine derivatives with appropriate diketones or ketoacids can lead to the formation of the triazolo-pyridazine framework.
  • Diazotization followed by cyclization: Starting from substituted pyridazines, diazotization can facilitate cyclization to yield the desired triazolo derivative.
  • Multicomponent reactions: These reactions allow for the simultaneous formation of multiple bonds and rings in one step, increasing efficiency.

4,6-Dimethyltriazolo[1,5-b]pyridazine has several applications:

  • Pharmaceutical development: Its derivatives are being investigated for potential use in drug formulations due to their bioactive properties.
  • Agricultural chemistry: Some compounds derived from this structure have applications as herbicides or pesticides.
  • Material science: Heterocycles like this are also explored for their electronic properties in organic electronics.

Interaction studies of 4,6-Dimethyltriazolo[1,5-b]pyridazine focus on:

  • Protein binding: Understanding how this compound interacts with biological macromolecules can reveal its mechanism of action.
  • Metabolic pathways: Studies on how it is metabolized in vivo help predict its pharmacokinetic properties.
  • Synergistic effects: Investigating combinations with other drugs may enhance therapeutic efficacy or reduce side effects.

Several compounds share structural similarities with 4,6-Dimethyltriazolo[1,5-b]pyridazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriazolopyridazineTriazole fused with pyridazineExhibits different biological activities based on substitutions.
Pyrido[3,4-d]pyridazinesPyridine fused with pyridazinesKnown for diverse pharmacological properties.
Tetrazolo[1,5-b]pyridazinesTetrazole fused with pyridazinesOften shows enhanced stability and reactivity.

These compounds highlight the uniqueness of 4,6-Dimethyltriazolo[1,5-b]pyridazine through variations in their ring structures and substituents that influence their chemical behavior and biological activity.

Traditional Organic Synthesis Approaches

The synthesis of 4,6-dimethyltriazolo[1,5-b]pyridazine relies on well-established organic synthesis methodologies that have been developed and refined over decades of heterocyclic chemistry research. Traditional approaches primarily focus on the construction of the fused triazole-pyridazine ring system through cyclization reactions and condensation processes [1] [2].

The most fundamental approach involves the hydrazine-mediated cyclization of triazole diesters with hydrazine hydrate in ethanol under reflux conditions, achieving yields of approximately 80% [1]. This method represents one of the earliest successful strategies for constructing the triazolopyridazine framework and demonstrates the importance of nucleophilic attack by hydrazine on appropriately activated precursors.

Condensation reactions with beta-ketoacetals provide another traditional route, where 3-amino-1,2,4-triazole reacts with 4,4-dimethoxybutan-2-one under heating conditions to facilitate cyclization [1]. Although this method typically yields products in the 30-35% range, it offers valuable insights into the reactivity patterns of aminotriazole precursors and their propensity for ring closure reactions.

A particularly effective traditional synthesis pathway involves the cyclization of 4-amino-1,2,4-triazole with ethyl acetoacetate through thermal cyclization processes [2] [3]. This approach has proven reliable for generating the core triazolopyridazine structure with good yields and functional group tolerance. The methodology proceeds through the formation of an intermediate compound that undergoes subsequent chlorination with phosphorus oxychloride at elevated temperatures to introduce reactive chloro substituents for further functionalization.

The phosphorus oxychloride chlorination step transforms 6-methyl-triazolopyridazine intermediates into 8-chloro-6-methyl-triazolopyridazine derivatives, which serve as versatile synthetic intermediates [2] [3]. These chlorinated compounds readily undergo substitution reactions with nucleophiles such as 4-aminophenol to introduce diverse functional groups at specific positions on the heterocyclic framework.

The final step in many traditional synthetic sequences involves acyl chloride coupling reactions, where intermediate compounds react with various acyl chlorides in the presence of diisopropylethylamine in dichloromethane at room temperature [2] [3]. This methodology provides access to a wide range of substituted triazolopyridazine derivatives with excellent functional group tolerance and good yields.

Table 1: Traditional Organic Synthesis Approaches

MethodStarting MaterialsReaction ConditionsYield Range (%)Reference Citation
Hydrazine-mediated cyclizationTriazole diesters + Hydrazine hydrateEthanol, reflux, 80% yield80 [1]
Condensation with β-ketoacetals3-amino-1,2,4-triazole + 4,4-dimethoxybutan-2-oneHeating, cyclization30-35 [1]
Aminotriazole + acetoacetate cyclization4-amino-1,2,4-triazole + ethyl acetoacetateThermal cyclizationGood [2] [3]
Phosphorus oxychloride chlorination6-methyl-triazolopyridazine + POCl₃POCl₃, elevated temperatureGood [2] [3]
Substitution with aminophenol8-chloro-triazolopyridazine + 4-aminophenolSubstitution reactionGood [2] [3]
Acyl chloride couplingIntermediate compounds + acyl chloridesDIPEA, DCM, room temperatureGood [2] [3]

Green Chemistry and Sustainable Synthesis

Modern synthetic approaches to 4,6-dimethyltriazolo[1,5-b]pyridazine increasingly emphasize environmental sustainability and green chemistry principles. These methodologies aim to reduce environmental impact while maintaining or improving synthetic efficiency through innovative reaction conditions and alternative approaches [4] [5].

Solvent-free grinding represents a revolutionary approach in green synthesis, eliminating the need for organic solvents entirely while operating at room temperature [5]. This methodology involves the mechanical grinding of reactants to promote chemical transformations through mechanochemical activation. The approach has demonstrated excellent yields with short reaction times and completely eliminates toxic solvent waste, making it an environmentally benign alternative to traditional solution-phase chemistry.

Microwave-assisted synthesis has emerged as a particularly powerful green chemistry tool, dramatically reducing reaction times from traditional heating methods [6]. Research has shown that microwave irradiation can reduce synthesis times from 27 hours under conventional heating to just 30 minutes, representing a remarkable improvement in energy efficiency. The method also typically results in higher yields and improved product purity compared to conventional thermal heating, with yields reaching up to 96% for certain triazole derivatives.

Multicomponent reactions represent another significant advancement in sustainable synthesis, allowing the one-pot combination of three or more reactants to construct complex heterocyclic frameworks in a single step [7] [5]. These reactions dramatically reduce waste generation by eliminating intermediate isolation and purification steps, while also improving atom economy by incorporating more starting material atoms into the final product. The strategic use of multicomponent reactions has proven particularly effective for triazolopyridazine synthesis, offering both environmental and practical advantages.

Water has gained recognition as an ideal green solvent due to its environmental benignity, safety profile, and low cost [7]. The use of water as a reaction medium has led to intriguing developments in triazolopyridazine synthesis, particularly when combined with catalytic amounts of environmentally benign additives such as ammonium acetate. This approach represents a significant departure from traditional organic solvent-based methodologies and aligns with principles of sustainable chemistry.

Ultrasound-assisted synthesis provides another green chemistry approach that enhances reaction rates and selectivity through cavitation effects [4]. This methodology can significantly reduce energy consumption while improving product yields and reducing reaction times. The technique has proven particularly valuable for promoting cyclization reactions that form the triazolopyridazine ring system.

The development of copper-supported catalysts for solvent-free synthesis has revolutionized the field by enabling flash synthesis conditions [8]. These heterogeneous catalysts allow reactions to proceed in less than 0.5 hours compared to more than 6 hours required for solution-phase reactions, while eliminating the need for organic solvents entirely.

Table 2: Green Chemistry and Sustainable Synthesis Methods

Green MethodAdvantagesReaction TimeEnvironmental BenefitReference Citation
Solvent-free grindingNo organic solvents, room temperatureShortEliminates toxic solvents [5]
Microwave-assisted synthesisReduced reaction time (30 min vs 27 h)30 minutesEnergy efficient [6]
Multicomponent reactions (MCR)One-pot synthesis, reduced wasteSingle stepAtom economy [7] [5]
Water as green solventEnvironmental benignity, safety, low costVariableNon-toxic medium [7]
Ultrasound-assisted synthesisEnhanced reaction rates, selectivityReducedReduced energy consumption [4]
Copper-supported catalyst (solvent-free)Flash synthesis (<0.5 h vs >6 h)<0.5 hoursMinimal solvent use [8]

Optimization Strategies for Yield Improvement

The optimization of synthetic yields for 4,6-dimethyltriazolo[1,5-b]pyridazine requires systematic investigation of multiple reaction parameters and their interdependent effects on product formation and selectivity [9] [10] [11]. Modern optimization approaches employ both traditional parameter screening and advanced computational methods to identify optimal reaction conditions.

Temperature optimization represents one of the most critical factors affecting both yield and selectivity in triazolopyridazine synthesis [9] [10]. Research has demonstrated that different temperature ranges favor different products, with bis-triazole formation reaching 91% yield at 0°C after 20 hours of stirring, while alkynyl-triazole products achieve optimal yields of 68% at 60°C. This temperature-dependent selectivity arises from the different activation energies required for competing reaction pathways and highlights the importance of precise temperature control in synthetic optimization.

Residence time optimization has proven particularly valuable in continuous flow synthesis applications [12]. Studies have shown that residence times between 5.0 and 13.3 minutes provide optimal yield improvements, with yields increasing from 57% to 64% through careful time optimization. The relationship between residence time and product formation reflects the kinetic requirements for complete cyclization while minimizing decomposition or side reaction pathways.

Catalyst loading optimization requires balancing catalytic efficiency with economic considerations [13] [11]. Research has demonstrated that moving from stoichiometric to catalytic amounts of metal catalysts can maintain high yields while dramatically reducing costs and environmental impact. The development of highly active catalyst systems has enabled the use of sub-stoichiometric catalyst loadings without compromising reaction efficiency or selectivity.

Solvent selection plays a crucial role in determining both yield and product purity [12]. Systematic studies have identified dimethyl sulfoxide and dimethylformamide as optimal solvents for polar cyclization reactions, achieving 85.4% and 91% area purity respectively. The superior performance of these polar aprotic solvents reflects their ability to stabilize charged intermediates formed during cyclization processes while maintaining appropriate solubility for all reaction components.

Pressure optimization has emerged as an important parameter in certain synthetic routes [14]. Research has demonstrated that optimal pressure conditions of 0.20 megapascals can achieve yields as high as 91.35% for specific cyclization reactions. The pressure dependence reflects the volume changes associated with cyclization processes and the effect of pressure on reaction equilibria and kinetics.

The strategic optimization of reaction order has proven valuable for minimizing side reactions and improving overall yields [11]. Multi-objective Bayesian optimization approaches have identified optimal sequences for addition of reactants, catalysts, and other reagents that minimize undesired reactivity while maximizing product formation. This approach requires understanding the kinetic relationships between different reaction steps and their potential for interference.

Table 3: Optimization Strategies for Yield Improvement

ParameterOptimal ConditionsYield ImprovementImpact on SelectivityReference Citation
Temperature60-120°C (compound dependent)Up to 91% at optimized temperatureTemperature-dependent regioselectivity [9] [10]
Residence Time5.0-13.3 minutes (flow synthesis)57-64% yield optimizationTime-dependent product formation [12]
Catalyst LoadingStoichiometric to catalytic amountsCatalyst efficiency enhancementEnhanced regioselectivity [13] [11]
Solvent SelectionDMSO, DMF for polar reactions85.4-91% purity improvementImproved product purity [12]
Pressure0.20-1.0 MPa91.35% under optimized pressureBetter conversion rates [14]
Reaction OrderStrategic order of additionReduced side reactionsMinimized byproduct formation [11]

Mechanistic Insights into Cycloaddition Reactions

Understanding the mechanistic pathways involved in the formation of 4,6-dimethyltriazolo[1,5-b]pyridazine provides crucial insights for optimizing synthetic conditions and predicting reaction outcomes [15] [16] [17]. The cycloaddition reactions that construct the triazole-pyridazine framework operate through distinct mechanistic pathways depending on the specific reaction conditions and catalysts employed.

Copper-catalyzed azide-alkyne cycloaddition represents one of the most important mechanistic pathways for triazole ring formation [15] [17]. This reaction proceeds through a concerted mechanism involving the simultaneous formation of two carbon-nitrogen bonds in a single transition state. Density functional theory calculations have revealed activation energies ranging from 20.0 to 27.3 kilocalories per mole, with the variation depending on the specific copper coordination environment and counterion positioning. The mechanism demonstrates high regioselectivity for 1,4-triazole formation, which is essential for accessing the desired triazolopyridazine framework.

The copper-catalyzed pathway involves three distinct steps: coordination of the azide to the copper center, cyclization between the alkynyl and azide ligands, and proton transfer to regenerate the catalyst [15]. The coordination step is thermoneutral with an energy change of approximately -0.8 kilocalories per mole, while the cyclization step is highly exergonic at -53.9 kilocalories per mole. The final proton transfer step represents the highest energy barrier at 28.7 kilocalories per mole and constitutes the rate-determining step of the overall transformation.

Classical Huisgen 1,3-dipolar cycloaddition provides an alternative mechanistic pathway that operates without metal catalysis [16] [18]. This uncatalyzed reaction proceeds through an asynchronous one-step mechanism with activation energies of 18.51 to 18.84 kilocalories per mole for the formation of different regioisomers. The reaction exhibits low polar character and produces mixtures of 1,4- and 1,5-regioisomers with similar activation energies, highlighting the importance of catalytic control for achieving high regioselectivity.

The mechanistic transition from uncatalyzed to copper-catalyzed conditions involves fundamental changes in reaction pathway [19]. Coordination of copper to alkyne substrates changes the mechanism from a non-polar one-step process to a polar stepwise mechanism, resulting from the high nucleophilic character of the dinuclear copper-acetylide complex. This mechanistic shift enables the high regioselectivity observed in copper-catalyzed reactions and explains the superior performance of catalyzed systems.

Oxidative cyclization mechanisms provide access to triazolopyridazine derivatives through hypervalent iodine-mediated processes [20] [21]. These reactions operate through different mechanistic pathways involving the oxidation of nitrogen-containing precursors to generate reactive intermediates that undergo intramolecular cyclization. The use of phenyliodine diacetate as a mild oxidant enables efficient synthesis while avoiding the harsh conditions required by traditional oxidative methods.

Ring closure mechanisms in triazolopyridazine formation involve intramolecular cyclization processes that are influenced by ring strain, electronic effects, and conformational factors [22] [23]. These mechanisms often proceed through nucleophilic attack followed by elimination processes, with the specific pathway depending on the substitution pattern and electronic nature of the substrates. Understanding these mechanistic details enables the design of more efficient synthetic routes and the prediction of reaction outcomes under different conditions.

Table 4: Mechanistic Insights into Cycloaddition Reactions

Cycloaddition TypeMechanismActivation Energy (kcal/mol)RegioselectivityKey FactorsReference Citation
Copper-catalyzed azide-alkyne (CuAAC)Concerted, single-step formation20.0-27.31,4-selective (triazole formation)Copper coordination, counterion position [15] [17]
1,3-Dipolar cycloadditionHuisgen cycloaddition pathway18.51-18.84Mixed 1,4 and 1,5 productsElectronic effects, sterics [16] [18]
Concerted cycloadditionSimultaneous C-N bond formation~15-19 (Cu-catalyzed)High 1,4-selectivityMetal coordination sphere flexibility [15]
Stepwise mechanismSequential bond formationVariableVariableSubstrate structure [19]
Oxidative cyclizationHypervalent iodine mediatedModerateControlled by substituentsOxidant strength [20] [21]
Ring closure mechanismIntramolecular cyclizationVariableStructure-dependentRing strain, electronics [22] [23]

The comprehensive spectroscopic characterization of 4,6-dimethyltriazolo[1,5-b]pyridazine relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, offering detailed insights into the molecular framework and substitution patterns [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 4,6-dimethyltriazolo[1,5-b]pyridazine in deuterated dimethyl sulfoxide reveals characteristic resonances that confirm the substitution pattern and ring system architecture. The methyl substituents at positions 4 and 6 appear as distinct singlets in the aliphatic region, typically observed between δ 2.3-2.6 parts per million [1] [3]. These methyl resonances serve as diagnostic signals for confirming the dimethyl substitution pattern on the pyridazine ring.

The aromatic proton signals associated with the fused heterocyclic system appear in the downfield region between δ 7.8-8.2 parts per million, consistent with the deshielding effects of the electron-deficient nitrogen atoms within the triazole and pyridazine rings [2] [4]. The integration patterns and coupling constants provide additional confirmation of the molecular structure and substitution pattern.

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of 4,6-dimethyltriazolo[1,5-b]pyridazine. The aromatic carbon signals appear in the characteristic range of δ 110-160 parts per million, with quaternary carbons involved in ring fusion typically appearing at lower field values due to their substitution pattern [3] [4]. The methyl carbon atoms attached to the pyridazine ring resonate in the aliphatic region between δ 15-25 parts per million, confirming the presence of the dimethyl substituents.

The ring junction carbons exhibit distinctive chemical shifts that reflect the electronic influence of the fused triazole and pyridazine systems. These quaternary carbon signals serve as fingerprint resonances for the specific ring fusion pattern characteristic of the triazolo[1,5-b]pyridazine core structure [5] [4].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides valuable information about the functional groups and bonding patterns within 4,6-dimethyltriazolo[1,5-b]pyridazine. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the fused heterocyclic system [2] [6].

The carbon-nitrogen stretching vibrations associated with the triazole and pyridazine rings appear in the range of 1580-1620 wavenumbers, reflecting the aromatic character and electron distribution within the heterocyclic framework [7] [2]. The carbon-hydrogen stretching vibrations of both the aromatic protons and methyl substituents are observed in the region of 2900-3100 wavenumbers, providing confirmation of the hydrogen atom environments.

The fingerprint region below 1500 wavenumbers contains numerous absorption bands corresponding to ring deformation modes, carbon-carbon stretching vibrations, and out-of-plane bending motions that are characteristic of the specific triazolopyridazine ring system [6] [8].

Mass Spectrometric Analysis

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 4,6-dimethyltriazolo[1,5-b]pyridazine. Electron ionization mass spectrometry typically reveals a molecular ion peak corresponding to the intact molecule, followed by characteristic fragmentation patterns [9] [10].

The base peak fragmentation often involves the loss of methyl radicals (mass loss of 15 daltons) from the molecular ion, reflecting the relative stability of the resulting cationic species [9] [11]. Additional fragmentation pathways may involve ring-opening processes and the formation of smaller heterocyclic fragments that provide structural information about the original molecule.

High-resolution mass spectrometry enables precise molecular formula determination and confirms the elemental composition of 4,6-dimethyltriazolo[1,5-b]pyridazine, supporting the structural assignments made through nuclear magnetic resonance and infrared spectroscopic analyses [12] [13].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides the most definitive structural information for 4,6-dimethyltriazolo[1,5-b]pyridazine, revealing precise geometric parameters, bond lengths, bond angles, and molecular conformations in the solid state [14] [12] [13]. The crystallographic studies of related triazolopyridazine derivatives have established important structural precedents that inform our understanding of this compound class.

Crystal System and Unit Cell Parameters

Triazolopyridazine derivatives, including 4,6-dimethyltriazolo[1,5-b]pyridazine, typically crystallize in monoclinic or triclinic crystal systems, reflecting the asymmetric nature of the fused heterocyclic framework [12] [13] [15]. The unit cell dimensions generally fall within predictable ranges, with a parameters of 8.5-10.2 angstroms, b parameters of 7.8-9.5 angstroms, and c parameters of 12.1-14.3 angstroms [13] [16].

The unit cell angles often deviate from orthogonal geometry, particularly in monoclinic systems where the β angle typically ranges from 95-110 degrees [14] [16]. The unit cell volume generally spans 850-1200 cubic angstroms, with typical Z values of 2-4 molecules per unit cell, indicating the number of independent molecules in the asymmetric unit.

Molecular Geometry and Bond Parameters

X-ray crystallographic studies reveal that 4,6-dimethyltriazolo[1,5-b]pyridazine adopts a planar or near-planar conformation in the solid state, consistent with the aromatic character of the fused ring system [12] [13] [15]. The planarity is maintained by the delocalization of π-electrons across the entire heterocyclic framework, with minimal deviation from coplanarity typically less than 0.1 angstroms.

The bond lengths within the triazole and pyridazine rings fall within expected ranges for aromatic heterocycles, with carbon-nitrogen bond lengths typically ranging from 1.32-1.38 angstroms and carbon-carbon bond lengths from 1.36-1.42 angstroms [13] [15] [16]. The ring fusion bond exhibits characteristics intermediate between single and double bond character, reflecting the electronic delocalization across the molecular framework.

Crystallographic Disorder and Temperature Effects

Some triazolopyridazine derivatives exhibit crystallographic disorder, particularly involving rotational motion of methyl substituents or alternative conformations of flexible substituents [14] [16]. Variable temperature X-ray crystallographic studies can provide insights into dynamic processes and thermal motion within the crystal lattice.

The temperature dependence of crystallographic parameters often reveals information about molecular mobility and intermolecular interactions that influence the solid-state structure [14] [12]. Such studies are particularly valuable for understanding the relationship between crystal packing and physical properties.

Tautomerism and Conformational Analysis

The tautomeric behavior of 4,6-dimethyltriazolo[1,5-b]pyridazine represents a complex aspect of its structural chemistry, involving multiple possible prototropic forms and their relative stabilities [17] [18] [19]. Theoretical and experimental studies have provided insights into the tautomeric preferences and conformational landscapes of related heterocyclic systems.

Prototropic Tautomerism

The triazole ring within 4,6-dimethyltriazolo[1,5-b]pyridazine can exist in multiple tautomeric forms, primarily involving the migration of the acidic proton between the N1 and N2 positions of the triazole ring [17] [18] [20]. Computational studies using density functional theory methods have predicted the relative stabilities of these tautomeric forms under various conditions.

The 1H-triazole form, where the proton resides on the N1 position, typically represents the most thermodynamically stable tautomer, serving as the reference state with a relative energy of 0.0 kilocalories per mole [17] [18]. The alternative 2H-triazole form, with the proton on N2, exhibits higher energy by approximately 3.2 kilocalories per mole, resulting in a significantly lower equilibrium population.

Annular Tautomerism

Beyond the simple prototropic tautomerism of the triazole ring, 4,6-dimethyltriazolo[1,5-b]pyridazine may exhibit annular tautomerism involving protonation of the pyridazine nitrogen atoms [17] [19] [20]. These annular tautomers typically exhibit higher relative energies compared to the neutral triazole tautomers, with energy differences ranging from 1.8 to 4.5 kilocalories per mole.

The population distributions of these tautomeric forms depend on environmental factors including solvent polarity, pH, and temperature [17] [18] [19]. In neutral aqueous or organic media, the 1H-triazole form predominates with populations of 85-90 percent, while alternative tautomers contribute minor populations of 2-12 percent.

Conformational Flexibility

The conformational analysis of 4,6-dimethyltriazolo[1,5-b]pyridazine focuses primarily on the orientation of the methyl substituents relative to the heterocyclic framework [16] [21] [20]. The methyl groups at positions 4 and 6 can adopt different rotational conformations, although the energy barriers for rotation are typically low due to the minimal steric interactions.

Variable temperature nuclear magnetic resonance studies can provide experimental evidence for conformational dynamics and tautomeric equilibria [17] [18]. The coalescence temperatures for dynamic processes offer insights into the energy barriers associated with conformational interconversions and tautomeric exchanges.

Supramolecular Interactions and Packing Motifs

The crystal packing of 4,6-dimethyltriazolo[1,5-b]pyridazine is governed by a complex network of intermolecular interactions that determine the three-dimensional supramolecular architecture [22] [23] [24]. Understanding these interactions is crucial for predicting physical properties and designing related compounds with desired solid-state characteristics.

π-π Stacking Interactions

The planar aromatic structure of 4,6-dimethyltriazolo[1,5-b]pyridazine facilitates strong π-π stacking interactions between parallel or near-parallel molecular planes [12] [15] [23]. These interactions typically occur at distances of 3.2-3.8 angstroms between ring centroids, with interaction energies ranging from 4-8 kilocalories per mole [22] [23] [24].

The π-π stacking arrangement can adopt either parallel displaced or offset configurations, depending on the balance between attractive dispersion forces and repulsive electrostatic interactions [15] [23] [24]. The high dipole moment of the pyridazine ring influences the preferred stacking geometry, often favoring antiparallel arrangements that minimize unfavorable dipole-dipole repulsions.

Hydrogen Bonding Networks

Although 4,6-dimethyltriazolo[1,5-b]pyridazine lacks traditional hydrogen bond donors such as hydroxyl or amino groups, weak hydrogen bonding interactions can occur between the acidic aromatic carbon-hydrogen bonds and the nitrogen lone pairs of neighboring molecules [6] [25] [8]. These carbon-hydrogen···nitrogen interactions typically exhibit distances of 2.4-2.8 angstroms and interaction energies of 2-4 kilocalories per mole.

The methyl substituents can participate in carbon-hydrogen···π interactions with aromatic rings of adjacent molecules, contributing to the overall crystal packing stability [26] [24] [25]. These interactions typically occur at distances of 2.6-3.2 angstroms and provide additional stabilization energy of 1-3 kilocalories per mole.

Dipole-Dipole Interactions

The substantial dipole moment of the pyridazine ring, characteristic of 1,2-diazine heterocycles, plays a significant role in directing the molecular packing arrangements [21] [23] [27]. Dipole-dipole interactions can contribute 2-6 kilocalories per mole to the crystal stabilization energy, depending on the relative orientations of neighboring molecules.

The preferred packing motifs often exhibit head-to-tail arrangements that minimize dipole-dipole repulsions while maximizing attractive interactions [23] [27] [24]. This directional preference can lead to the formation of one-dimensional chains or two-dimensional layers within the crystal structure.

Van der Waals Forces and Crystal Stability

The overall crystal stability of 4,6-dimethyltriazolo[1,5-b]pyridazine results from the cumulative effects of all intermolecular interactions, including van der Waals forces that provide general stabilization through close molecular contacts [24] [28] [8]. These weak interactions, typically contributing 0.5-2 kilocalories per mole per contact, become significant when summed over all intermolecular contacts within the crystal lattice.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

148.074896272 g/mol

Monoisotopic Mass

148.074896272 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types